5-Hydroxybenzo[b]thiophene-3-carboxylic acid
Overview
Description
5-Hydroxybenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It is known that the compound is used as a starting material for producing drugs .
Mode of Action
It is known that derivatives of this compound are specificPGD2 antagonists , which suggests that they may inhibit the action of Prostaglandin D2, a hormone-like compound involved in several biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid typically involves the introduction of a propargyl group into 4-mercaptophenol, followed by protection of the hydroxyl group. The compound is then oxidized and subjected to a thermal rearrangement reaction. The final steps involve stepwise oxidation of the hydroxymethyl group and optional deprotection .
Industrial Production Methods
Industrial production methods for this compound are designed to be safe, efficient, and scalable. The process involves the use of hydroxy-protecting groups such as alkyl, alkoxyalkyl, acyl, aralkyl, alkylsulfonyl, arylsulfonyl, alkyl-substituted silyl, alkoxycarbonyl, aryloxycarbonyl, aralkyloxycarbonyl, or tetrahydropyranyl .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present on the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene core .
Scientific Research Applications
5-Hydroxybenzo[b]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxylic acid: Lacks the hydroxyl group at the 5-position.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid: Contains additional hydrogen atoms, making it a saturated derivative.
5-Hydroxybenzo[b]thiophene-2-carboxylic acid: The carboxylic acid group is at the 2-position instead of the 3-position.
Uniqueness
5-Hydroxybenzo[b]thiophene-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-hydroxy-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIPEFQVRYIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465052 | |
Record name | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16304-39-5 | |
Record name | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the described process for preparing derivatives of 5-Hydroxybenzo[b]thiophene-3-carboxylic acid?
A1: The research paper [] outlines a novel process for synthesizing derivatives of this compound. This is significant because it provides a potentially more efficient and controlled method for obtaining these compounds. While the abstract doesn't delve into specific applications, derivatives of this compound could be of interest for various purposes, such as developing new pharmaceutical agents or materials. The ability to introduce different substituents (represented by "R" in the formula) allows for the fine-tuning of the compound's properties, potentially leading to enhanced activity or selectivity for specific applications.
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